molecular formula C13H22N2 B8487102 3-Dipropylaminomethylaniline

3-Dipropylaminomethylaniline

Cat. No.: B8487102
M. Wt: 206.33 g/mol
InChI Key: USXJXXKTQADSPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Dipropylaminomethylaniline is an aromatic amine derivative featuring an aniline core substituted at the 3-position with a dipropylaminomethyl group (-CH₂N(CH₂CH₂CH₃)₂). The dipropylamino group introduces steric bulk and basicity, which may influence solubility, reactivity, and interactions in coordination chemistry.

Properties

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

3-[(dipropylamino)methyl]aniline

InChI

InChI=1S/C13H22N2/c1-3-8-15(9-4-2)11-12-6-5-7-13(14)10-12/h5-7,10H,3-4,8-9,11,14H2,1-2H3

InChI Key

USXJXXKTQADSPA-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CC1=CC(=CC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

3-Nitrodimethylaniline

  • Structure: Aniline substituted with a nitro (-NO₂) group at the 3-position and methyl groups on the amine.
  • Key Properties: Electron-withdrawing nitro group reduces basicity compared to amino substituents. Synthesized via nitration of dimethylaniline (e.g., using HNO₃ at 30°C) .
  • Applications : Intermediate in nitroarene chemistry, precursor for dyes or explosives.
  • Contrast with Target Compound: The nitro group confers distinct reactivity (e.g., reduction to amines), while the dipropylaminomethyl group in the target compound likely enhances solubility in nonpolar solvents.

3,3'-Dimethyltriphenylamine

  • Structure : Triphenylamine with methyl groups at the 3-positions of two phenyl rings.
  • Key Properties :
    • Molecular weight: 273.38 (C₂₀H₁₉N).
    • Solid state, >98% purity in industrial settings .
  • Applications: Potential use in optoelectronics (e.g., hole-transport materials in OLEDs) due to extended conjugation.
  • Contrast with Target Compound: The triphenylamine system offers greater aromaticity and electronic delocalization, whereas the target compound’s single aromatic ring with a flexible alkylamino chain may prioritize catalytic or surfactant applications.

3-(Dimethylamino)propylamine (DMAPA)

  • Structure: Aliphatic diamine with a dimethylamino group on a propyl chain (CH₂CH₂CH₂N(CH₃)₂NH₂).
  • Key Properties: Molecular weight: 102.18 (C₅H₁₄N₂). Liquid (BP: 132–140°C), water-soluble, synthesized via cyanoethylation of dimethylamine .
  • Applications : Epoxy resin curing agent, polyurethane catalyst, corrosion inhibitor.
  • Contrast with Target Compound : DMAPA’s aliphatic structure and dual amine groups enable crosslinking in polymers, whereas the target compound’s aromaticity may favor use in pH-sensitive or surface-active roles.

3-(Aminomethyl)-4,6-dimethylpyridin-2-amine

  • Structure: Pyridine ring with aminomethyl and methyl substituents.
  • Key Properties : Heterocyclic structure with two amine groups; likely solid at room temperature.
  • Applications: Potential pharmaceutical intermediate or ligand in coordination chemistry.
  • Contrast with Target Compound : The pyridine ring introduces aromatic N-heterocyclic reactivity, differing from the aniline-based target compound’s electronic profile.

Comparative Data Table

Compound Molecular Formula Molecular Weight Physical State Key Functional Groups Applications
3-Dipropylaminomethylaniline* C₁₃H₂₂N₂ 206.33 (inferred) Likely solid Aromatic amine, alkylamino Synthesis intermediate, catalyst
3-Nitrodimethylaniline C₈H₁₀N₂O₂ 166.18 Solid Nitro, methyl Nitroarene chemistry
3,3'-Dimethyltriphenylamine C₂₀H₁₉N 273.38 Solid Triphenylamine, methyl Optoelectronics
DMAPA C₅H₁₄N₂ 102.18 Liquid Aliphatic diamine Epoxy curing, corrosion inhibition
3-(Aminomethyl)-4,6-dimethylpyridin-2-amine C₈H₁₃N₃ 151.21 Solid Pyridine, aminomethyl Pharmaceuticals

*Inferred properties based on structural analogs.

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